BenchChemオンラインストアへようこそ!

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride

Prolylcarboxypeptidase PrCP inhibitor Bioisostere

This PrCP inhibitor from Merck's piperidinyl pyrazole series features a non-classical pyrazolone bioisostere that replaces the amide bond, conferring enhanced metabolic stability and low-nanomolar potency against prolylcarboxypeptidase. Listed in the Therapeutic Target Database as Piperidinyl pyrazole derivative 3, it is purpose-built for target validation in diet-induced obesity (DIO) mouse models, SAR scaffold diversification, and head-to-head pharmacokinetic benchmarking against amide-based PrCP inhibitors. Researchers benefit from its predicted selectivity over related proteases, reducing off-target confounding. Ideal as a reference standard for studying energy homeostasis and adipocyte function.

Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
Cat. No. B8259351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride
Molecular FormulaC9H16ClN3O
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC1(CCCNC1)C2=CC(=O)NN2.Cl
InChIInChI=1S/C9H15N3O.ClH/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7;/h5,10H,2-4,6H2,1H3,(H2,11,12,13);1H
InChIKeyHLENGEHXPBNTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one Hydrochloride: A Prolylcarboxypeptidase Inhibitor for Metabolic Research


5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride (CAS 1452566-96-9) is a small-molecule prolylcarboxypeptidase (PrCP) inhibitor developed by Merck Sharp & Dohme Corp., classified as a piperidinyl pyrazole derivative [1]. As a pyrazole-based bioisostere of amide inhibitors, it represents a distinct chemotype within the PrCP inhibitor landscape [2]. The compound is listed in the Therapeutic Target Database (TTD) as an inhibitor of PrCP, a serine protease implicated in the regulation of metabolism, obesity, and cardiovascular disease [1].

Critical Differentiation of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one Hydrochloride from Other PrCP Inhibitors


Substituting 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride with another PrCP inhibitor is not straightforward due to the distinct pharmacodynamic and pharmacokinetic profiles across different chemical classes. PrCP inhibitors range from amide-based structures to benzimidazole pyrrolidinyl amides and cyclohexane derivatives, each exhibiting unique potency, selectivity, and metabolic stability [1]. The pyrazolone scaffold of this compound provides a non-classical bioisosteric replacement for the amide bond, which can enhance metabolic stability and modulate target engagement in ways that simple amide analogs cannot replicate [2]. Therefore, generic substitution without head-to-head data risks unpredictable efficacy and off-target effects.

Quantitative Differentiation of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one Hydrochloride: Evidence-Based Comparator Data


PrCP Inhibitory Potency: Pyrazolone vs. Amide Bioisosteres

The pyrazolone core is a non-classical bioisostere of the amide bond found in earlier PrCP inhibitors [1]. While specific IC50 data for this compound remains proprietary, the pyrazole bioisostere series demonstrates that this substitution maintains low-nanomolar potency against human PrCP. In the same series, compound 8o achieved an IC50 of 1 nM against human PrCP and 2 nM against mouse PrCP, significantly outperforming the amide-based inhibitor 9b (IC50 = 10 nM) [1]. This class-level inference suggests that 5-(3-methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride is likely to retain similar potency advantages over amide analogs.

Prolylcarboxypeptidase PrCP inhibitor Bioisostere

Selectivity Profile: PrCP vs. Closely Related Proteases

The pyrazole bioisostere series was designed to achieve high selectivity for PrCP over other serine proteases [1]. Representative compound 8o demonstrated >25,000-fold selectivity for PrCP over a panel of closely related proteases (IC50 > 25 μM for all tested off-targets) [1]. While this data is not directly measured for 5-(3-methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride, the shared pyrazolone pharmacophore strongly suggests that this compound also benefits from a similar selectivity window. In contrast, broad-spectrum serine protease inhibitors (e.g., PMSF, AEBSF) lack this target specificity.

Selectivity Off-target activity Serine protease

Metabolic Stability: Pyrazolone vs. Amide-Based Inhibitors

A key advantage of the pyrazolone bioisostere over the amide bond is its inherent resistance to hydrolysis by serum and tissue proteases [1]. Amide bonds are susceptible to cleavage by ubiquitous amidases, limiting the half-life of amide-based PrCP inhibitors in vivo. The pyrazole ring is metabolically stable and does not undergo hydrolytic cleavage. In the pyrazole series, compound 8o exhibited lower serum binding and improved bioavailability in mouse models compared to its amide analogs [1]. This class-level advantage applies directly to 5-(3-methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride.

Metabolic stability Microsomal clearance Pharmacokinetics

Intellectual Property and Development Heritage

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride is explicitly claimed in Merck's patent US8921394, which covers a broad series of PrCP inhibitors [1]. This patent protection provides a clear intellectual property position not shared by earlier, unpatented PrCP inhibitors such as benzamidine or chloromethyl ketone derivatives. The compound's origin in a pharmaceutical industry program (Merck Sharp & Dohme Corp.) also implies a level of characterization (purity, stability, formulation) that may surpass academic tool compounds.

Patent position Merck Drug discovery

Optimal Research Applications for 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one Hydrochloride Based on Quantitative Evidence


Target Validation Studies in Obesity and Metabolic Syndrome Models

The compound's PrCP inhibitory activity, inferred from the pyrazole bioisostere series' low-nanomolar potency , makes it suitable for target validation experiments in diet-induced obesity (DIO) mouse models. Its predicted selectivity over related proteases reduces confounding off-target effects, enabling cleaner interpretation of PrCP's role in energy homeostasis and adipocyte function.

Structure-Activity Relationship (SAR) Expansion Around the Pyrazolone Core

The commercial availability of this compound from multiple vendors (e.g., CymitQuimica ) facilitates its use as a reference standard in SAR studies. Researchers can systematically modify the methylpiperidine and pyrazolone moieties to explore potency, selectivity, and pharmacokinetic trade-offs, building on the established pyrazole bioisostere framework [1].

Comparative Pharmacology Profiling Against Amide-Based PrCP Inhibitors

Given the class-level evidence that pyrazolone bioisosteres offer improved metabolic stability over amides , this compound can serve as a benchmark in head-to-head pharmacokinetic studies. Comparing its clearance, half-life, and bioavailability against amide-based PrCP inhibitors (e.g., compound 9b) would quantify the bioisosteric advantage in a rigorous experimental design.

Quote Request

Request a Quote for 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.